molecular formula C20H22N2O2 B11565315 1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione

1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione

Cat. No.: B11565315
M. Wt: 322.4 g/mol
InChI Key: RVXSQFCFIBEREL-UHFFFAOYSA-N
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Description

1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione is a chemical compound belonging to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to the piperazine ring, making it a disubstituted derivative of piperazine-2,5-dione.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties compared to the parent compound.

Mechanism of Action

The mechanism of action of 1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,4-bis(3,4-dimethylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C20H22N2O2/c1-13-5-7-17(9-15(13)3)21-11-20(24)22(12-19(21)23)18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3

InChI Key

RVXSQFCFIBEREL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=O)N(CC2=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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